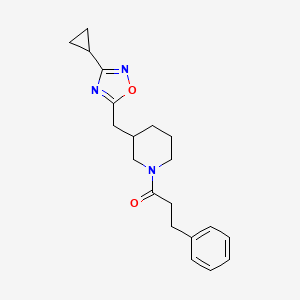![molecular formula C16H19N5O3 B2952441 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine CAS No. 1987637-35-3](/img/structure/B2952441.png)
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine” is a chemical compound that has a piperazine derivative . Piperazine derivatives have been known to show neuroprotective or antidepressant-like properties . This compound is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an improved route to Urapidil, a drug used for the treatment of hypertension, has been reported, which starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane .Molecular Structure Analysis
The molecular structure of this compound can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . In silico docking and molecular dynamics simulations can also be used for further structural analysis .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using in vitro competition binding assays . In silico docking and molecular dynamics simulations can also provide insights into the chemical interactions of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR and HRMS . In silico ADME (Absorption, Distribution, Metabolism, and Excretion) calculations can also provide insights into the pharmacokinetic properties of this compound .作用机制
Target of Action
The primary targets of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and shows affinity in the range from 22 nM to 250 nM . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It can also influence the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the reaction temperature and the choice of solvent can affect the synthesis of the compound . Moreover, the compound’s interaction with its targets can be influenced by the presence of other molecules in the environment .
实验室实验的优点和局限性
One advantage of using 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine in laboratory experiments is that it is a relatively small molecule, making it easier to synthesize and manipulate in vitro. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research on 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its anti-inflammatory and anti-cancer properties, which could lead to the development of new drugs in these areas. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in drug development.
合成方法
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine can be synthesized using a variety of methods, including the reaction of 2-amino-3-nitropyridine with 1-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst. The resulting product can be purified using standard chromatographic techniques, such as column chromatography or HPLC.
科学研究应用
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine has been the subject of numerous scientific studies, with researchers investigating its potential applications in drug development. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. This compound has also been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs in these areas.
属性
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-24-14-5-3-2-4-12(14)19-8-10-20(11-9-19)15-7-6-13(21(22)23)16(17)18-15/h2-7H,8-11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOUNUPNDGSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)
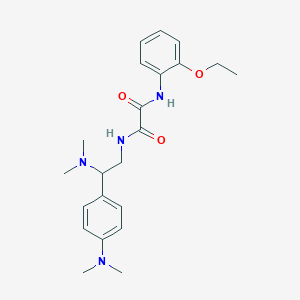
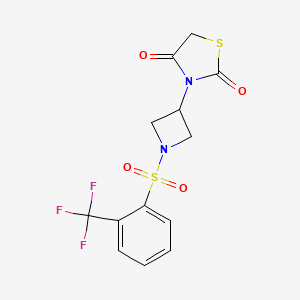
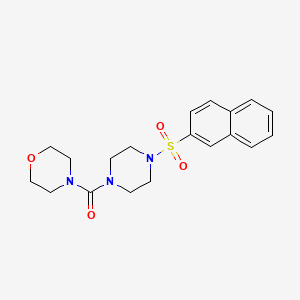
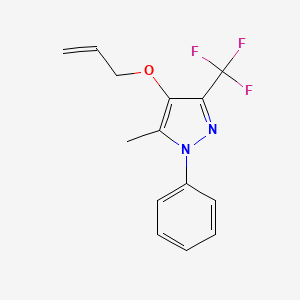

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)
![N-[(2,5-Dimethylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2952370.png)
![4-[6-(Thiomorpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2952371.png)
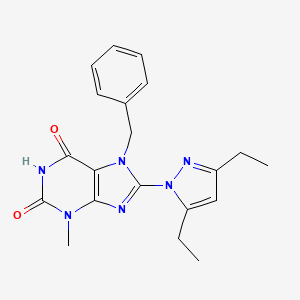


![2-{[1-(2-Hydroxycyclopentyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952378.png)
